Cas no 7044-33-9 ((3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide)

(3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide structure
7044-33-9 structure
Product Name:(3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide
CAS No:7044-33-9
MF:C35H52O15
MW:712.778392791748
CID:1743649
PubChem ID:11735184
Update Time:2024-03-01

(3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide Chemical and Physical Properties

Names and Identifiers

    • (3beta,5beta)-3-{[(4xi)-6-deoxy-4-O-(beta-D-glucopyranosyl)-beta-D-ribo-hexopyranosyl]oxy}-5,14-dihydroxy-19-oxocard-20(22)-enolide
    • Cheiranthoside VIII
    • 3β-(4-O-β-D-Glucopyranosyl-6-deoxy-β-D-gulopyranosyloxy)-5β,14β-dihydroxy-19-oxo-5β,14β-carda-20(22)-enolide
    • 3β-[(4-O-β-D-Glucopyranosyl-6-deoxy-β-D-gulopyranosyl)oxy]-5,14-dihydroxy-19-oxo-5β-card-20(22)-enolide
    • 3β-[(4-O-β-D-Glucopyranosyl-6-deoxy-β-D-gulopyranosyl)oxy]-5β,14-dihydroxycarda-20(22)-enolide-19-al
    • Cheirantoside IV
    • Cheirotoxin
    • Card-20(22)-enolide, 3-[(6-deoxy-4-O-β-D-glucopyranosyl-β-D-gulopyranosyl)oxy]-5,14-dihydroxy-19-oxo-, (3β,5β)-
    • 7044-33-9
    • Strophanthidin + gulomethylose + glucose
    • Strophanthidin + gulomethylose + glucose [German]
    • Cheirotoxine
    • NS00093807
    • DTXSID801318284
    • CHEMBL3122164
    • Inchi: 1S/C35H52O15/c1-16-29(50-31-27(42)25(40)24(39)22(13-36)49-31)26(41)28(43)30(47-16)48-18-3-8-33(15-37)20-4-7-32(2)19(17-11-23(38)46-14-17)6-10-35(32,45)21(20)5-9-34(33,44)12-18/h11,15-16,18-22,24-31,36,39-45H,3-10,12-14H2,1-2H3/t16-,18+,19-,20+,21-,22-,24-,25+,26+,27-,28-,29+,30+,31+,32-,33+,34+,35+/m1/s1
    • InChI Key: CAYUJEAJKPLCAV-XXCZCDTISA-N
    • SMILES: C([C@]12CC[C@H](O[C@]3([H])O[C@H](C)[C@H](O[C@@]4([H])[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O4)O)[C@@H](O)[C@H]3O)C[C@]1(CC[C@@]1([H])[C@]3(CC[C@H](C4COC(=O)C=4)[C@@]3(C)CC[C@]21[H])O)O)=O

Computed Properties

  • Exact Mass: 712.33062095g/mol
  • Monoisotopic Mass: 712.33062095g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 7
  • Complexity: 1340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 18
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.3
  • Topological Polar Surface Area: 242Ų
Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk